Positional Carboxylic Acid Isomers Exhibit Divergent Bioactivity: 5- vs. 2-Carboxylic Acid Derivatives
In a systematic SAR study of benzofuran- and 2,3-dihydrobenzofuran-carboxylic acid derivatives, compounds bearing the carboxylic acid at the 2-position (2-carboxylic acid series) demonstrated potent cytotoxic activity across six human cancer cell lines, with IC50 values in the low micromolar range. The target compound, 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, positions the carboxylic acid at the 5-position—a regiochemical difference that fundamentally alters the geometry and electronic environment of the scaffold [1]. This positional variation is critical because the 2-carboxylic acid series was specifically designed to mimic the lead compound KL-1156, an inhibitor of NF-κB nuclear translocation, whereas 5-carboxylic acid analogs serve as intermediates for entirely different pharmacophore development strategies [1]. Users intending to access the NF-κB inhibitory scaffold must procure the 2-carboxylic acid regioisomer; the 5-carboxylic acid compound is structurally incompatible with that specific target engagement.
| Evidence Dimension | Cytotoxic activity (ACHN renal cancer cell line) |
|---|---|
| Target Compound Data | Not directly tested in this assay series; 5-carboxylic acid scaffold serves as synthetic intermediate |
| Comparator Or Baseline | 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives (e.g., compound 3m): IC50 = low micromolar range against ACHN cells |
| Quantified Difference | Regiochemical difference (5-carboxylic acid vs. 2-carboxylic acid) determines scaffold suitability for NF-κB-targeting pharmacophores |
| Conditions | Sulforhodamine B assay, 6 human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) |
Why This Matters
Procuring the incorrect regioisomer (5-carboxylic acid instead of 2-carboxylic acid) renders the compound unsuitable for developing NF-κB pathway inhibitors.
- [1] Choi M, Jo H, Park HJ, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg Med Chem Lett. 2015;25(12):2545-2549. doi:10.1016/j.bmcl.2015.04.023. View Source
